N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-10-6-5-9-12-13(10)15-14(19-12)16-20(17,18)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBPEIPCOXJGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction with Benzenesulfonyl Chloride
The most widely employed method involves the nucleophilic substitution of 2-amino-4-methylbenzothiazole with benzenesulfonyl chloride in the presence of a base.
Procedure :
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Reactants : 2-Amino-4-methylbenzothiazole (1.0 eq), benzenesulfonyl chloride (1.2 eq), triethylamine (2.0 eq).
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Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
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Conditions : Stirred at 0–5°C for 30 minutes, then warmed to room temperature for 6–8 hours.
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Workup : The mixture is quenched with ice-water, and the precipitate is filtered.
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Purification : Recrystallization from ethanol or DMF yields the pure product as a white solid (mp 172–174°C).
Mechanism :
The amine group attacks the electrophilic sulfur in benzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond. Triethylamine neutralizes HCl, driving the reaction forward.
Alternative Methods: Diazotization and Coupling
Diazotization Followed by Sulfinic Acid Coupling
This method converts the primary amine to a diazonium salt, which reacts with benzenesulfinic acid.
Procedure :
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Diazotization : 2-Amino-4-methylbenzothiazole is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Coupling : The diazonium salt reacts with benzenesulfinic acid in aqueous NaOH at pH 8–9.
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Yield : ~60–65% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages : Avoids handling moisture-sensitive sulfonyl chlorides.
Optimization of Reaction Conditions
Solvent and Base Selection
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Solvent : DCM provides better solubility for sulfonyl chlorides, while DMF enhances reaction rates at elevated temperatures.
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Base : Triethylamine outperforms pyridine in minimizing side reactions (e.g., sulfonate ester formation).
Table 1: Impact of Solvent on Reaction Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 72 | 98 |
| DMF | 80 | 85 | 95 |
| Ethanol | Reflux | 58 | 90 |
Purification and Characterization Techniques
Recrystallization vs. Chromatography
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Singlet at δ 2.33 ppm (CH₃), aromatic protons at δ 7.12–7.79 ppm, and NH at δ 9.40 ppm.
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Direct Sulfonamidation | 72–85 | 95–98 | 6–8 |
| Diazotization-Coupling | 60–65 | 90–92 | 10–12 |
The direct method offers higher efficiency, while the diazotization route is advantageous for acid-sensitive substrates.
Challenges and Troubleshooting
Common Issues
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Low Yields : Caused by moisture ingress or inadequate base. Ensure anhydrous conditions and fresh triethylamine.
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Byproduct Formation : Overcome by slow addition of sulfonyl chloride and strict temperature control.
Recent Advances in Synthesis
Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields. Green chemistry approaches using water as a solvent are under investigation but remain experimental.
Chemical Reactions Analysis
N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzothiazole derivatives .
Scientific Research Applications
Antimicrobial Activity
N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance, derivatives of benzothiazole and sulfonamide have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The compound acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects .
Antiviral Properties
Research has indicated that derivatives of benzothiazole can also exhibit antiviral activities. In vitro studies demonstrated that certain benzothiazole derivatives, including this compound, showed promising results against viruses such as herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CVB4). These compounds were evaluated for their cytotoxicity and selectivity indices, revealing their potential as antiviral agents .
Antidiabetic Effects
Studies have reported the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides and their evaluation for antidiabetic activity. These compounds demonstrated significant reductions in plasma glucose levels in non-insulin-dependent diabetes mellitus models . The mechanisms involve modulation of metabolic pathways related to glucose homeostasis.
Chemical Reactions and Syntheses
This compound serves as a versatile building block in organic synthesis. It undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents such as hydrogen peroxide and sodium borohydride are utilized in these processes.
Table 1: Summary of Chemical Reactions
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfonamide derivatives |
| Reduction | Sodium borohydride | Amine derivatives |
| Substitution | Various electrophiles | Benzothiazole derivatives |
Antimicrobial Efficacy Study
A study focused on the synthesis of various benzothiazole derivatives revealed that certain compounds exhibited over 50% reduction in viral loads against CVB4 and HSV-1 when compared to standard antiviral drugs like acyclovir. The selectivity indices indicated that these compounds were not only effective but also had manageable cytotoxicity levels .
Antidiabetic Research
In vivo studies demonstrated that specific derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides significantly lowered blood glucose levels in diabetic rat models. This suggests a potential therapeutic role for these compounds in managing diabetes .
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme dihydroorotase, which is involved in the biosynthesis of pyrimidine nucleotides . This inhibition disrupts the metabolic processes of the target organism, leading to its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Methyl groups (e.g., 4-CH₃) enhance metabolic stability by blocking oxidative pathways, whereas halogenated analogs may form reactive intermediates .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance sulfonamide acidity (pKa ~8–10), favoring ionized forms that improve target binding in polar environments .
Mechanistic Insights
- Antimicrobial Activity : The 4-methyl derivative shows moderate activity, likely due to interference with bacterial folate synthesis . In contrast, 6-fluoro-7-chloro analogs exhibit stronger inhibition of dihydropteroate synthase (DHPS) via enhanced electrostatic interactions .
- Anticancer Activity : The 7-chloro derivative targets Ras GTPase, while the 6-bromo analog intercalates DNA, indicating divergent mechanisms based on substituents .
Key Research Findings and Contradictions
- Conflicting SAR Data : Some studies suggest methyl groups reduce antimicrobial potency compared to halogens , whereas others report methyl derivatives as viable leads for CNS-targeted drugs due to improved blood-brain barrier penetration .
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly its antibacterial and potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a benzenesulfonamide group. This structural configuration is significant as it influences the compound's biological interactions.
The primary mechanism of action for this compound involves inhibition of specific enzymes crucial for bacterial survival. Notably, it has been shown to inhibit dihydroorotase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition disrupts the synthesis of nucleic acids, leading to bacteriostatic effects against various bacterial strains .
Antibacterial Activity
Numerous studies have reported the antibacterial properties of this compound and its derivatives. The following table summarizes key findings from recent research:
These findings indicate that certain substitutions on the benzothiazole ring can enhance antibacterial potency.
Comparative Studies
Comparative studies with other benzothiazole derivatives have highlighted the unique efficacy of this compound. For instance, it has been shown to outperform traditional antibiotics like ampicillin and streptomycin against specific bacterial targets . This suggests that modifications to the benzothiazole structure can lead to improved therapeutic profiles.
Case Studies
- Antimicrobial Activity : A study investigated a series of derivatives including this compound in combination with cell-penetrating peptides. The results demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria when used in conjunction with octaarginine .
- In Vivo Studies : Research has also focused on the compound's potential anti-inflammatory effects. In vivo models have shown that derivatives exhibit significant anti-inflammatory activity without notable toxicity to human liver cells (HepG2), suggesting a favorable safety profile for therapeutic applications .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide?
The synthesis typically involves coupling 2-amino-4-methylbenzothiazole with benzenesulfonyl chloride. Key steps include:
- Reaction conditions : Use a two-step procedure: (1) diazotization of 2-amino-4-methylbenzothiazole under acidic conditions, followed by (2) nucleophilic substitution with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
- Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) yields pure product (~67% yield). Monitor reaction progress via TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- NMR : H and C NMR in DMSO- or CDCl to confirm sulfonamide linkage (e.g., NH proton at δ ~9.40 ppm) and aromatic substitution patterns .
- IR : Stretch frequencies for sulfonamide S=O (~1350–1150 cm) and benzothiazole C=N (~1600 cm) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 331.08) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., 12-lipoxygenase inhibition for anti-inflammatory potential) with IC calculations .
- Antidiabetic models : Evaluate glucose uptake in adipocyte cell lines (e.g., 3T3-L1) or α-glucosidase inhibition .
- Controls : Include positive controls (e.g., acarbose for antidiabetic assays) and solvent blanks to rule out nonspecific effects .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for structural validation?
- Software validation : Use SHELX suite (SHELXL for refinement) to cross-validate bond lengths, angles, and hydrogen bonding patterns against established databases (e.g., Cambridge Structural Database) .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to classify intermolecular interactions (e.g., R_2$$^2(8) motifs for sulfonamide dimers) .
- Twinning detection : Employ PLATON to check for twinning artifacts in high-symmetry space groups .
Q. What computational strategies predict binding affinity and selectivity?
- Molecular docking : Use AutoDock Vina with Lamarckian genetic algorithm for ligand-receptor docking (e.g., 12-LOX active site). Set grid boxes to cover catalytic residues (e.g., Fe coordination site) .
- Scoring function validation : Compare docking poses with co-crystallized ligands (PDB: 5LOX) and calculate RMSD <2.0 Å for reliability .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability (e.g., MM-PBSA free energy calculations) .
Q. How do substituent modifications impact pharmacological activity?
- SAR studies : Introduce electron-withdrawing groups (e.g., -CF) at the benzene ring to enhance metabolic stability. Fluorine substitution at the benzothiazole 4-position improves lipophilicity (logP ~3.95) .
- In vivo validation : Test optimized derivatives in STZ-induced diabetic rats (oral glucose tolerance test) or murine inflammation models (e.g., carrageenan-induced paw edema) .
Q. What experimental approaches validate molecular docking predictions?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., 12-LOX) to confirm binding modes .
- Site-directed mutagenesis : Mutate predicted interacting residues (e.g., His360 in 12-LOX) and measure activity loss via enzyme kinetics .
- SPR/Biacore : Quantify binding affinity (K) using surface plasmon resonance with immobilized protein .
Q. How to engineer hydrogen-bonding networks for crystal packing optimization?
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize sulfonamide N-H···O=S interactions .
- Hirshfeld surface analysis : Use CrystalExplorer to map close contacts (e.g., C-H···π interactions >2.8 Å) .
- Thermal analysis : DSC/TGA to correlate packing efficiency with melting points (e.g., mp 170–173°C for pristine compound) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
